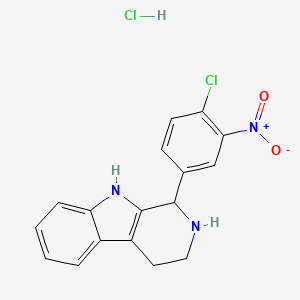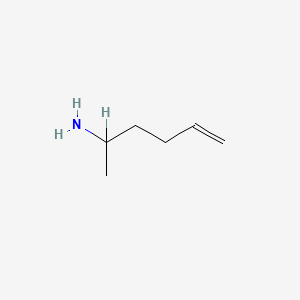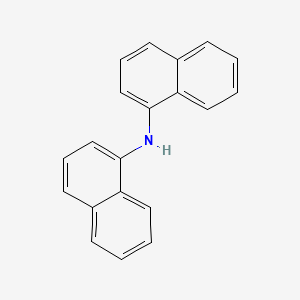
1,1'-Dinaphthylamin
Übersicht
Beschreibung
Di-1-Naphthylamine (D1NA) is a chemical compound belonging to the amine family. It is a colorless solid at room temperature and has a molecular weight of 167.21 g/mol. It is commonly used in the synthesis of various organic compounds and is also used in the manufacture of dyes, pigments, and pesticides. It is also used in the production of rubber and plastic materials.
Wissenschaftliche Forschungsanwendungen
Bewertung der Hydrophobizität
1,1'-Dinaphthylamin-Derivate wurden zur Bewertung der Hydrophobizität von Luft-Wasser-Grenzflächen verwendet. Diese Anwendung ist entscheidend für das Verständnis des Verhaltens von Molekülen an Grenzflächen, was für verschiedene Bereiche wie Umweltwissenschaften und Materialwissenschaften wichtig ist .
Luftblasen-vermittelte Trennung
Die Derivate der Verbindung werden auch bei luftblasen-vermittelten Trenn- und Reinigungsmethoden eingesetzt. Diese Technik kann zur Trennung und Reinigung chemischer Substanzen verwendet werden, was Auswirkungen auf die Pharmaindustrie und die Abfallbehandlung hat .
Funktionalisierung von Kohlenstoffnanoröhren
This compound ist an der Funktionalisierung von Kohlenstoffnanoröhren beteiligt. Dadurch wird ihre Dispersion in Lösungsmitteln verbessert, was für die Herstellung von Verbundwerkstoffen mit verbesserten mechanischen und elektrischen Eigenschaften vorteilhaft ist .
Wirkmechanismus
Biochemical Pathways
1,1’-Dinaphthylamine has been found to be involved in a degradation pathway in the bacterium Pseudomonas sp. strain JS3066 . The enzyme NpaA1 catalyzes the initial reaction in this pathway, converting 1,1’-Dinaphthylamine into a γ-glutamylated derivative . This derivative is then oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the well-established pathway of naphthalene degradation via catechol .
Action Environment
The action of 1,1’-Dinaphthylamine can be influenced by various environmental factors. For instance, its solubility in organic solvents can affect its distribution and availability in different environments . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 1,1’-dinaphthylamine .
Safety and Hazards
Zukünftige Richtungen
Recent studies have explored the synthesis and application of Di-1-Naphthylamine and its copolymers, blends, and nanocomposites . These studies suggest that the optical and dielectric properties of composites can be readily tuned by proper control of the composition and dispersion of WS2 within the Di-1-Naphthylamine matrix .
Biochemische Analyse
Biochemical Properties
Di-1-Naphthylamine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that enzymes can hydrolyze substrates of naphthylamine
Cellular Effects
It is known that naphthylamine derivatives can cause bladder cancer (transitional cell carcinoma) This suggests that Di-1-Naphthylamine may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
One study has reported that naphthylamine can cause significant changes in kidney haemangiosarcomas over time .
Dosage Effects in Animal Models
It is known that naphthylamine derivatives can cause significant health effects in animals
Metabolic Pathways
The metabolic pathways that Di-1-Naphthylamine is involved in, including any enzymes or cofactors that it interacts with, are not well-understood. A pathway for naphthylamine degradation has been described in Pseudomonas sp. strain JS3066 .
Transport and Distribution
It is known that naphthylamine can interact with various transporters and binding proteins .
Subcellular Localization
It is known that enzymes hydrolyzing naphthylamine substrates can be localized in specific subcellular sites .
Eigenschaften
IUPAC Name |
N-naphthalen-1-ylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVGVGMRBKYIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279513 | |
| Record name | Di-1-Naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737-89-3 | |
| Record name | 1,1'-Dinaphthylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-1-Naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Dinaphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1'-Dinaphthylamine unique in terms of its photophysical behavior?
A1: 1,1'-Dinaphthylamine exhibits a fascinating phenomenon called intramolecular triplet excimer formation. [] This means that when excited by light, the two naphthalene rings within the molecule interact in their triplet excited state to form a short-lived excited dimer. This process is influenced by the solvent polarity, suggesting that charge-transfer interactions within the molecule play a role in facilitating excimer formation. []
Q2: How does the structure of 1,1'-Dinaphthylamine contribute to its properties?
A2: The molecule consists of two naphthalene units linked by a single nitrogen atom (N-N linkage). This structure allows for a certain degree of rotation around the N-N bond. [] This flexibility likely contributes to its ability to form intramolecular excimers, as the naphthalene rings can adopt a favorable conformation for interaction in the excited state.
Q3: Are there any studies exploring modifications to the basic structure of 1,1'-Dinaphthylamine?
A3: Yes, researchers have investigated the effects of expanding the aromatic system of 1,1'-Dinaphthylamine. For example, a study successfully synthesized a novel carbazole derivative by incorporating fluoranthene moieties onto the 1,1'-Dinaphthylamine framework. [] This modification significantly altered the compound's optoelectronic and electrochemical properties compared to the parent 1,1'-Dinaphthylamine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

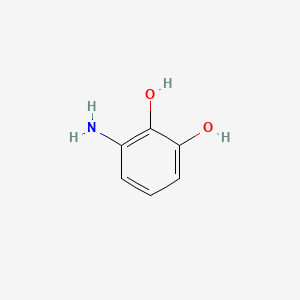
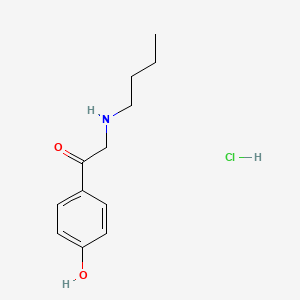

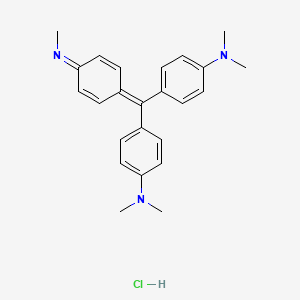

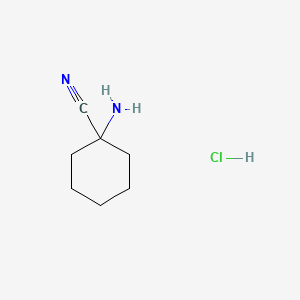


![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)
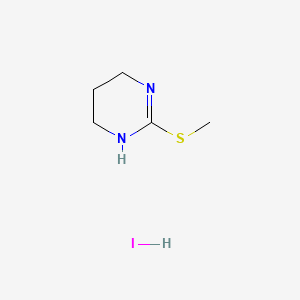

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)
